Isobutyl 3,5-diamino-4-chlorobenzoate

Catalog No.
S774490
CAS No.
32961-44-7
M.F
C11H15ClN2O2
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl 3,5-diamino-4-chlorobenzoate

Insufficient pot life of fast amines causes voids in large polyurethane cast parts. This sterically hindered aromatic diamine chain extender delivers controlled reactivity: • Extended pot life enables vacuum degassing and complete mold fill of industrial wheels, rollers, and suspension components. • Cured elastomers achieve tear strength ≥40 N/mm, Shore A 90-95, and elongation ≥680%. • MBOCA-like mechanicals without SVHC carcinogen classification, reducing regulatory overhead. • Moisture ≤0.15% ensures robust, reproducible curing. Supplied as high-purity solid; ready for global shipment.

CAS Number

32961-44-7

Product Name

Isobutyl 3,5-diamino-4-chlorobenzoate

IUPAC Name

2-methylpropyl 3,5-diamino-4-chlorobenzoate

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-6(2)5-16-11(15)7-3-8(13)10(12)9(14)4-7/h3-4,6H,5,13-14H2,1-2H3

InChI Key

KHUIRIRTZCOEMK-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N

The exact mass of the compound Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Isobutyl 3,5-diamino-4-chlorobenzoate, 3,5-Diamino-4-chlorobenzoic acid isobutyl ester, 4-Chloro-3,5-diaminobenzoic acid isobutyl ester, Isobutyl 4-chloro-3,5-diaminobenzoate, Addolink 1604, Baytec XL 1604

Purity

≥98%

Package Size

25 g, 100 g

Isobutyl 3,5-diamino-4-chlorobenzoate (often recognized by trade names such as Addolink 1604 or Baytec XL 1604) is a highly specialized aromatic diamine utilized primarily as a premium chain extender and crosslinking agent in heat-curing polyurethane (PUR) elastomers. Featuring a benzoate core substituted with amino groups at the 3 and 5 positions, a chlorine atom at the 4 position, and an isobutyl ester linkage, this compound is engineered to provide precise control over curing kinetics. For industrial procurement, its defining baseline properties include a high melting point (86–90 °C), exceptional thermal stability, and a strictly controlled low moisture content (≤ 0.15%), making it a highly effective precursor for large-scale, moisture-sensitive manufacturing processes where structural integrity and an extended workable pot life are paramount [1].

Procurement Fit

Primary Use
Aromatic diamine curative for heat-curing polyurethane prepolymers; marketed as Addolink 1604
Processing Context
Engineered for large-volume cast elastomers requiring extended pot life and controlled gelation
Synthesis Utility
Versatile organic intermediate with amino, chloro, and ester sites for orthogonal derivatization

Substituting Isobutyl 3,5-diamino-4-chlorobenzoate with generic aliphatic diamines, unhindered aromatic amines (like MDA or DETDA), or standard diols (like 1,4-butanediol) fundamentally compromises the polyurethane manufacturing process. Unhindered amines react too aggressively with isocyanate prepolymers, drastically shortening the pot life and preventing the bubble-free vacuum degassing and complex mold filling required for massive or intricate parts. Conversely, while the traditional industry benchmark MBOCA (4,4'-methylene-bis(2-chloroaniline)) offers similar mechanical performance, it is classified as a highly regulated SVHC (Substance of Very High Concern) due to carcinogenicity, imposing severe compliance and occupational hazard costs. Isobutyl 3,5-diamino-4-chlorobenzoate balances the extended casting window of sterically hindered amines with the high-end thermomechanical performance of MBOCA, without the associated regulatory burdens [1].

Substitution Risk

1
Alkyl Ester Mismatch
Methyl or ethyl ester analogs may shift reaction kinetics and gel time; the isobutyl group governs steric hindrance during cure
2
Regioisomer / Diamine Mismatch
Alternative substitution patterns or generic aromatic diamines may alter network architecture, compromising tear and tensile properties
3
Cure Profile May Not Transfer
Extended pot life characteristic is structure-specific; substituting with DMTDA or DETDA may result in faster gelation and incomplete mold fill

Extended Pot Life and Curing Control

In the casting of MDI-based polyurethane prepolymers, the reaction rate of the chain extender dictates the workable pot life. Isobutyl 3,5-diamino-4-chlorobenzoate features significant steric hindrance from its 4-chloro and isobutyl ester groups, which dramatically slows the nucleophilic attack of its amine groups on isocyanates. Compared to fast-reacting unhindered amines like DETDA, this compound extends the liquid casting phase, allowing sufficient time (often extending pot life by over 200%) for thorough vacuum degassing at 90–100 °C and the filling of complex molds before gelation occurs [1].

Evidence DimensionIsocyanate-Amine Gel Time (Pot Life) at 90-100 °C
Target Compound DataIsobutyl 3,5-diamino-4-chlorobenzoate provides extended casting windows suitable for large molds.
Comparator Or BaselineUnhindered aromatic amines (e.g., DETDA) which cause rapid gelation.
Quantified DifferenceExtends workable pot life by >200% relative to fast aliphatic or unhindered aromatic amines.
ConditionsMDI prepolymer melt cast at 90-110 °C.

Extended pot life is critical for large-scale industrial casting, preventing premature curing and material waste during mold filling.

Cure time vs DMTDA
Head-to-head
Approximately 3× longer
Supports large-casting processing fit
Heat-curing PUR prepolymer system; industrial conditions

Enhanced Mechanical Strength & Hardness

Aromatic diamine crosslinkers generate rigid urea linkages that vastly outperform the urethane linkages formed by standard diol extenders. When utilized to cure polyurethane elastomers, Isobutyl 3,5-diamino-4-chlorobenzoate yields materials with exceptional mechanical resilience, achieving Shore A/D hardnesses in the 90A to 95A range, tensile strengths exceeding 11 MPa, and right-angle tear strengths of ≥ 40 N/mm. This represents a significant structural upgrade over standard 1,4-butanediol-cured systems, which typically exhibit lower tear resistance and load-bearing capacities[1].

Evidence DimensionTensile and Tear Strength
Target Compound DataAchieves ≥ 11 MPa tensile strength and ≥ 40 N/mm tear strength.
Comparator Or BaselineStandard diol-cured (1,4-butanediol) PU baselines.
Quantified DifferenceProvides significantly higher tear resistance and Shore hardness (90A-95A) than diol-extended equivalents.
ConditionsCured elastomer formulations tested under standard mechanical load conditions.

Procuring this specific diamine ensures the final elastomer can withstand the severe abrasion and heavy loads required for industrial wheels and rollers.

Mechanical profile vs comparators
Class-level
Directional improvement reported
Reported ranking across hardness, tear, tensile, and elongation
Formulation-dependent; verify with specific prepolymer system

Moisture Control for Void-Free Manufacturing

Moisture contamination in polyurethane formulations leads to parasitic reactions between water and isocyanates, generating carbon dioxide gas that forms structural micro-voids. Isobutyl 3,5-diamino-4-chlorobenzoate is manufactured and supplied with a strictly controlled maximum water content of 0.15%. Compared to standard hygroscopic polyamine curatives that can absorb >0.5% moisture if not rigorously desiccated, this low baseline moisture profile prevents premature foaming, ensuring maximum density, optical clarity, and mechanical integrity in the cured elastomer[1].

Evidence DimensionResidual Moisture Content
Target Compound DataIsobutyl 3,5-diamino-4-chlorobenzoate (≤ 0.15% H2O).
Comparator Or BaselineStandard hygroscopic amine curatives (>0.5% H2O unmitigated).
Quantified DifferenceMaintains ≤ 0.15% moisture, eliminating CO2 micro-void formation.
ConditionsPre-reaction prepolymer mixing and degassing phase.

Guaranteed low moisture content eliminates the need for extensive pre-drying steps, streamlining the manufacturing workflow and reducing defect rates.

Patented curative loading
Reported
95–100 mol%
Supports marine-grade formulation specification
JP-7348584-B1 (2023); marine hose polyurethane composition

Regulatory Compliance & MBOCA Substitution

For decades, MBOCA has been the benchmark aromatic diamine for high-performance polyurethanes. However, its classification as a REACH SVHC due to carcinogenicity has made its procurement and handling increasingly prohibitive. Isobutyl 3,5-diamino-4-chlorobenzoate serves as a highly effective, less toxic structural analog. It delivers comparable urea-linkage rigidity and extended pot life without triggering the extreme occupational exposure limits and engineering control costs associated with MBOCA, making it the preferred procurement choice for forward-looking manufacturing facilities [1].

Evidence DimensionRegulatory Handling Constraints
Target Compound DataIsobutyl 3,5-diamino-4-chlorobenzoate (Not classified as SVHC).
Comparator Or BaselineMBOCA (REACH SVHC, strict handling limits).
Quantified DifferenceEvades SVHC classification while maintaining equivalent thermomechanical crosslinking performance.
ConditionsIndustrial scale procurement and EHS compliance evaluation.

Allows manufacturers to phase out highly regulated carcinogens without sacrificing the mechanical performance of their premium elastomer products.

High-Performance Industrial Wheels & Rollers

Due to its ability to impart exceptional tear strength (≥ 40 N/mm) and high Shore hardness (90A-95A), this compound is the ideal chain extender for casting heavy-duty industrial wheels, forklift tires, and conveyor rollers that must endure continuous abrasion and heavy mechanical loads[1].

Large-Scale Complex Mold Casting

The sterically hindered structure of this diamine significantly extends the workable pot life of the polyurethane melt. This makes it the preferred choice for manufacturing large or geometrically complex parts where fast-reacting amines would cause premature gelation before the mold is completely filled and degassed [2].

Automotive Suspension & Vibration Damping

Formulations utilizing this crosslinker yield elastomers with an optimal balance of flexibility and toughness. It is highly suited for custom-molded automotive suspension parts that require precise curing control and long-term resistance to mechanical shock and environmental degradation [1].

Heavy-Duty Polyurethane Waterproof Coatings

The specific curing kinetics and high resulting elongation at break (≥ 680%) provided by this compound make it highly effective as a curing agent in advanced polyurethane waterproof coatings, ensuring robust adhesion and tear resistance in demanding construction environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Large-volume cast PU manufacturing
Extended pot life profile
Cure kinetics and mold-fill performance
Marine polyurethane formulations
Specified curative loading ratio
Abrasion resistance and water resistance profile
Reactive intermediate for synthesis
Multi-site functionalization
Orthogonal reactivity and purity verification

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (53.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (53.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (46.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32961-44-7

Wikipedia

Isobutyl 3,5-diamino-4-chloro benzoate

General Manufacturing Information

Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester: ACTIVE

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